molecular formula C16H30N2O5 B8178453 N-Boc-L-Leucyl-L-Valine

N-Boc-L-Leucyl-L-Valine

Cat. No.: B8178453
M. Wt: 330.42 g/mol
InChI Key: HBFWWQAQSLWSME-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-L-Leucyl-L-Valine is a dipeptide compound composed of N-tert-butoxycarbonyl-L-leucine and L-valine. It is commonly used in peptide synthesis due to its stability and ease of handling. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino terminus, preventing unwanted side reactions during peptide bond formation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-L-Leucyl-L-Valine typically involves the coupling of N-tert-butoxycarbonyl-L-leucine with L-valine. The process begins with the protection of the amino group of L-leucine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The protected L-leucine is then coupled with L-valine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and high-yield production of the compound with minimal impurities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Boc-L-Leucyl-L-Valine primarily involves its role as a precursor in peptide synthesis. The Boc protecting group prevents unwanted side reactions during the coupling process, ensuring the formation of the desired peptide bonds. Upon deprotection, the compound can participate in various biological and chemical processes, including enzyme catalysis and receptor binding .

Comparison with Similar Compounds

N-Boc-L-Leucyl-L-Valine can be compared with other Boc-protected dipeptides such as N-Boc-L-Valyl-L-Leucine and N-Boc-L-Alanyl-L-Valine. While these compounds share similar protective groups and synthetic routes, this compound is unique in its specific amino acid sequence, which imparts distinct chemical and biological properties .

Similar Compounds

Properties

IUPAC Name

(2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O5/c1-9(2)8-11(17-15(22)23-16(5,6)7)13(19)18-12(10(3)4)14(20)21/h9-12H,8H2,1-7H3,(H,17,22)(H,18,19)(H,20,21)/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFWWQAQSLWSME-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-L-Leucyl-L-Valine
Reactant of Route 2
Reactant of Route 2
N-Boc-L-Leucyl-L-Valine
Reactant of Route 3
Reactant of Route 3
N-Boc-L-Leucyl-L-Valine
Reactant of Route 4
Reactant of Route 4
N-Boc-L-Leucyl-L-Valine
Reactant of Route 5
Reactant of Route 5
N-Boc-L-Leucyl-L-Valine
Reactant of Route 6
Reactant of Route 6
N-Boc-L-Leucyl-L-Valine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.